molecular formula C6H8ClN3O B1465816 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine CAS No. 1981-45-9

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

Cat. No. B1465816
CAS RN: 1981-45-9
M. Wt: 173.6 g/mol
InChI Key: JEOBFTOIMFEXNK-UHFFFAOYSA-N
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Description

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3O . It has a molecular weight of 173.6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom, a methoxymethyl group, and an amine group .

Scientific Research Applications

  • Synthesis and Chemical Reactivity : This compound is involved in the synthesis of diverse pyrimidine derivatives. For example, it is used in transformations to create 2-alkyl(and 2-aryl)amino-derivatives and 4-chloro pyrimidines, playing a critical role in the development of novel chemical entities (Botta et al., 1985). Another study demonstrates its use in synthesizing various nitrogen heterocyclic compounds, such as pyrazoles and pyrimidines, indicating its versatility in chemical reactions (Farouk et al., 2021).

  • Antifungal Applications : Derivatives of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine have shown effectiveness as antifungal agents. A study evaluated the antifungal effect of certain derivatives on fungi like Aspergillus terreus and Aspergillus niger, revealing their potential in developing new antifungal treatments (Jafar et al., 2017).

  • Anticancer Properties : Some derivatives of this compound have been studied for their antitumor properties. For instance, research on 5-(4-alkoxybenzyl)pyrimidines, derived from this compound, has shown potential in developing new anticancer treatments (Grigoryan et al., 2008).

  • Structural Analyses : The compound and its derivatives have been the subject of structural and crystallographic studies, helping to understand their molecular configurations and potential interactions. This is crucial for designing drugs and other chemical agents (Trilleras et al., 2009).

  • Environmental Applications : Interestingly, derivatives of this compound have been investigated for environmental applications, such as the degradation of herbicides. A study on Aspergillus niger demonstrated how it can degrade chlorimuron-ethyl, a herbicide related to this compound, showcasing its utility in bioremediation (Sharma et al., 2012).

Safety and Hazards

The safety and hazards associated with 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine are not well-documented in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

6-chloro-2-(methoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOBFTOIMFEXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1981-45-9
Record name 6-chloro-2-(methoxymethyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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